molecular formula C10H21NO B13575576 2-Methyl-4-(tetrahydro-2h-pyran-4-yl)butan-1-amine

2-Methyl-4-(tetrahydro-2h-pyran-4-yl)butan-1-amine

Katalognummer: B13575576
Molekulargewicht: 171.28 g/mol
InChI-Schlüssel: WTUQAZPPIFQIOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-amine is an organic compound that features a tetrahydropyran ring, a common structural motif in many natural products and pharmaceuticals

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-amine typically involves the formation of the tetrahydropyran ring followed by the introduction of the amine group. One common method involves the reaction of a suitable precursor with tetrahydrofuran in the presence of a strong acid to form the tetrahydropyran ring. The amine group can then be introduced through reductive amination or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propenyl): A structurally similar compound with different functional groups.

Uniqueness

2-Methyl-4-(tetrahydro-2H-pyran-4-yl)butan-1-amine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry .

Eigenschaften

Molekularformel

C10H21NO

Molekulargewicht

171.28 g/mol

IUPAC-Name

2-methyl-4-(oxan-4-yl)butan-1-amine

InChI

InChI=1S/C10H21NO/c1-9(8-11)2-3-10-4-6-12-7-5-10/h9-10H,2-8,11H2,1H3

InChI-Schlüssel

WTUQAZPPIFQIOQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CCC1CCOCC1)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.